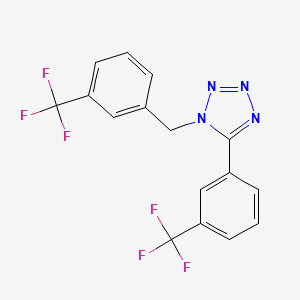

1-(3-(Trifluoromethyl)benzyl)-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetraazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

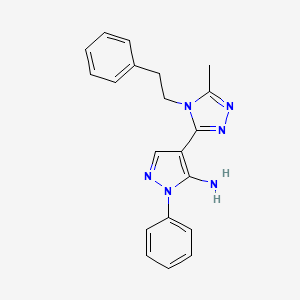

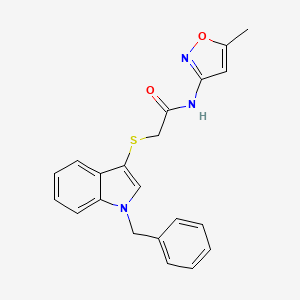

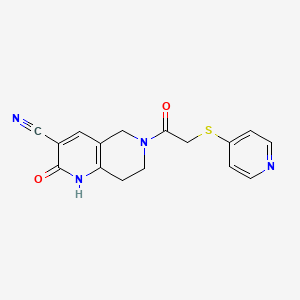

The compound “1-(3-(Trifluoromethyl)benzyl)-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetraazole” is a complex organic molecule. It contains a tetraazole ring, which is a heterocyclic compound consisting of a five-membered aromatic ring with four nitrogen atoms and one carbon atom. The compound also contains two trifluoromethyl groups attached to benzyl and phenyl rings .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the tetraazole ring, possibly through a cyclization reaction, followed by the introduction of the trifluoromethyl groups. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetraazole ring, the benzyl and phenyl rings, and the trifluoromethyl groups. The trifluoromethyl groups are electron-withdrawing, which would affect the electronic properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the tetraazole ring and the trifluoromethyl groups. The tetraazole ring is a site of high electron density, making it potentially reactive towards electrophiles. The trifluoromethyl groups, being electron-withdrawing, could potentially increase the reactivity of the compound towards nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl groups could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body if it were to be used as a pharmaceutical .Wissenschaftliche Forschungsanwendungen

Catalytic Applications

- Catalytic Oxidation and Transfer Hydrogenation : Half-sandwich Ruthenium(II) complexes involving triazole-based ligands have been explored for their catalytic abilities in the oxidation of alcohols and transfer hydrogenation of ketones. These complexes demonstrate efficient catalytic processes, showcasing the potential of triazole derivatives in facilitating chemical transformations (Saleem et al., 2013).

Synthesis and Chemical Properties

Synthesis of Fluoroalkylated Triazoles : A method for synthesizing 5-fluoroalkylated 1H-1,2,3-triazoles has been developed, highlighting the versatility of triazoles in organic synthesis. This research outlines procedures for creating novel compounds with potential pharmaceutical relevance (Peng & Zhu, 2003).

Metal-free Synthesis of Triazoles : An efficient, scalable method for constructing 3-trifluoromethyl-1,2,4-triazoles has been introduced, showcasing the pharmaceutical importance of these scaffolds. This approach leverages multi-component reactions, emphasizing the role of triazole derivatives in drug development (Wang et al., 2022).

Photoluminescence and Material Science

- Tetranuclear Copper(I) Iodide Complexes : Chelating bis(1-benzyl-1H-1,2,3-triazole) ligands have been used to form tetranuclear Cu(I) iodide clusters. These clusters exhibit bright luminescence in the solid state, suggesting potential applications in material science and photoluminescence (Manbeck et al., 2010).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for research on this compound could include further investigation into its synthesis, properties, and potential applications. This could involve exploring different synthetic routes, studying its reactivity and interactions with other molecules, and testing its efficacy in various applications .

Eigenschaften

IUPAC Name |

5-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F6N4/c17-15(18,19)12-5-1-3-10(7-12)9-26-14(23-24-25-26)11-4-2-6-13(8-11)16(20,21)22/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXSWXNAIERZUAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CN2C(=NN=N2)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F6N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(Trifluoromethyl)benzyl)-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetraazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(1-Methyltetrazol-5-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B2705664.png)

![N-cyclopentyl-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2705666.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2705668.png)

![3-[(2,6-difluorobenzoyl)amino]-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide](/img/structure/B2705669.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2705670.png)

![2-(2-(3,4-Dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine](/img/structure/B2705674.png)

![1-phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea](/img/structure/B2705678.png)

![(2E)-3-(4-fluorophenyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B2705681.png)